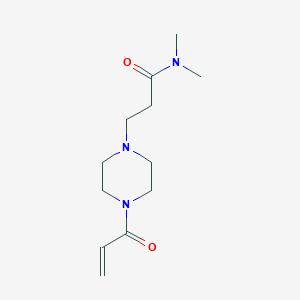
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide is not well understood, but studies have suggested that it may act through multiple pathways. In cancer cells, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been shown to induce apoptosis by activating the caspase pathway. In inflammatory cells, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In drug discovery, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been shown to bind to various targets, including enzymes and receptors.
Biochemical and Physiological Effects
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including anti-cancer and anti-inflammatory effects. Studies have also indicated that N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide may have neuroprotective effects, with some studies suggesting its potential use in the treatment of neurodegenerative diseases. In addition, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been shown to have antioxidant effects, with studies indicating its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide is its versatility, as it can be easily modified to suit various applications. In addition, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has shown good stability and solubility, making it suitable for use in various experimental settings. However, one of the main limitations of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide is its relatively low potency, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide, including the development of more potent derivatives, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its potential as a building block for the synthesis of novel materials. In addition, further studies are needed to elucidate the mechanism of action of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide and to determine its full range of biochemical and physiological effects.
Conclusion
In conclusion, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide is a versatile and promising chemical compound that has potential applications in various fields. Its multi-step synthesis process, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide and to determine its full range of applications.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide involves a multi-step process that includes the condensation of ethyl 4-piperidinecarboxylate with acryloyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with N,N-dimethylacrylamide to form N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has also shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been used as a scaffold for the development of new drugs, with studies indicating its ability to bind to various targets. In material science, N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-4-11(16)15-9-7-14(8-10-15)6-5-12(17)13(2)3/h4H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPTEYYRPBICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2981875.png)

![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)
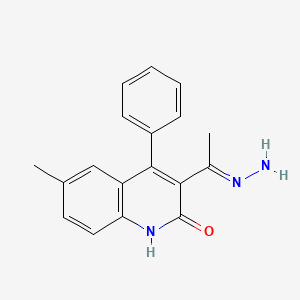
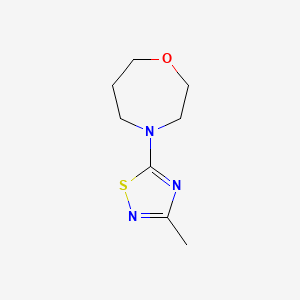
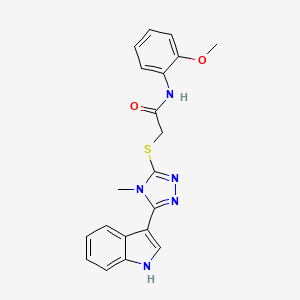

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)
![7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2981891.png)
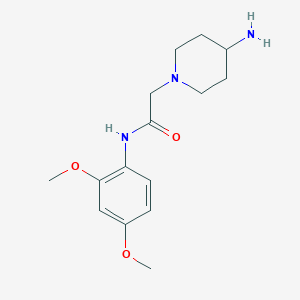
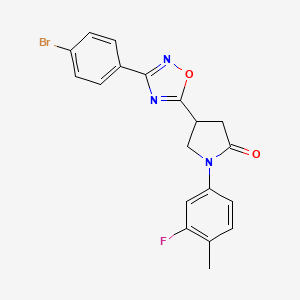
![(6R)-8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2981897.png)
![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)